Fenchone

概要

説明

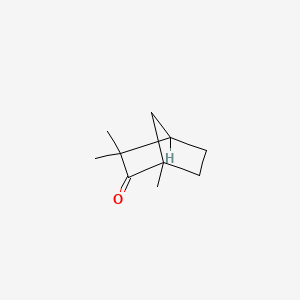

Fenchone is an organic compound classified as a monoterpenoid and a ketone. It is a colorless oily liquid with a structure and odor similar to camphor. This compound is a constituent of absinthe and the essential oil of fennel. It is used as a flavor in foods and in perfumery .

準備方法

Fenchone can be prepared through various synthetic routes. One common method involves the dehydrogenation of fenchol using a self-made dehydrogenation catalyst. This method offers high conversion rates and good selectivity under mild reaction conditions. The process uses a nontoxic and harmless plant-derived organic solvent, which reduces the residues of toxic and harmful substances .

Another efficient approach involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of in situ prepared titanium complexes as homogeneous catalysts and titanium isopropoxide as a dehydrating agent. This method yields high purity products and simplifies the isolation procedure .

化学反応の分析

Fenchone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound oxides.

Reduction: Reduction of this compound can yield fenchol.

Substitution: this compound can undergo substitution reactions with various reagents to form derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Applications

Fenchone exhibits several pharmacological activities, making it a compound of interest for therapeutic applications:

- Diuretic Activity : Recent studies have shown that this compound significantly increases urinary output and electrolyte excretion in animal models. In a study involving rats, this compound demonstrated a dose-dependent diuretic effect, particularly at a dosage of 400 mg/kg, outperforming furosemide, a standard diuretic drug .

- Antimicrobial Properties : this compound has been investigated for its antibacterial and antifungal activities. It has shown efficacy against various pathogens, including Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for the latter . Its ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in several studies. It has been noted to reduce inflammation markers in various models, suggesting its utility in treating inflammatory conditions .

- Wound Healing : this compound has been reported to enhance wound healing processes, attributed to its antioxidant properties that combat oxidative stress at injury sites .

Food Industry Applications

This compound is utilized in the food industry primarily for its flavoring properties:

- Flavoring Agent : It is commonly used as a flavoring agent in candies, baked goods, and beverages due to its minty and camphor-like aroma. Its presence in absinthe also highlights its role in alcoholic beverages .

- Preservative Qualities : Given its antimicrobial properties, this compound can serve as a natural preservative in food products, potentially extending shelf life by inhibiting microbial growth .

Cosmetic and Personal Care Products

This compound's aromatic qualities make it a popular ingredient in cosmetics:

- Fragrance Component : Its pleasant scent allows it to be incorporated into perfumes, soaps, and lotions. The compound imparts an earthy aroma that enhances the sensory profile of personal care products .

- Antimicrobial Use : In personal care formulations, this compound's antimicrobial properties can help maintain product integrity by preventing microbial contamination .

Case Study 1: Diuretic Profiling

A study evaluated the diuretic effects of this compound on rats using varying doses (100, 200, and 400 mg/kg). The results indicated a significant increase in urinary output and electrolyte levels at the highest dose compared to controls. The diuretic index calculated from these measurements confirmed this compound's potential as an effective diuretic agent.

| Dose (mg/kg) | Urinary Output (mL) | Na+ (mEq/L) | K+ (mEq/L) | Ca++ (mEq/L) |

|---|---|---|---|---|

| Control | 5 | 10 | 5 | 2 |

| 100 | 7 | 12 | 6 | 3 |

| 200 | 9 | 15 | 8 | 4 |

| 400 | 12 | 20 | 10 | 5 |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of this compound against Candida albicans, it was found that this compound not only inhibited growth but also significantly reduced biofilm production.

| Organism | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 8 | 16 |

| E. coli | 32 | >64 |

| Pseudomonas aeruginosa | 64 | >128 |

作用機序

Fenchone exerts its effects through various mechanisms. It inhibits Cytochrome P450 isomers, which affects the metabolism of other compounds. This compound also interacts with specific proteins in bacteria and fungi, disrupting their normal functions and leading to antimicrobial effects . Additionally, this compound’s antioxidant properties contribute to its therapeutic effects in preventing and healing ulcers .

類似化合物との比較

Fenchone is similar to other monoterpenoids and ketones, such as camphor. Both compounds have a bicyclic structure and a ketone functional group. this compound is unique in its specific odor and its presence in fennel and wormwood. Other similar compounds include:

Camphor: An isomer of this compound with similar structure and properties.

Borneol: Another monoterpenoid with a similar structure but different functional groups.

Menthol: A monoterpenoid with a different structure but similar uses in flavoring and perfumery

This compound’s unique properties and applications make it a valuable compound in various fields.

生物活性

Fenchone, a bicyclic monoterpene found in the essential oils of various plants, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which contributes to its various biological properties. It is primarily extracted from plants such as Foeniculum vulgare (fennel) and Peumus boldus (boldo). The molecular formula for this compound is , and it exhibits a boiling point of approximately 174 °C.

Pharmacological Activities

This compound's pharmacological activities can be categorized into several key areas:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study reported its effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 41.6 mg/mL to 266.6 mg/mL depending on the organism tested . Notably, this compound reduced biofilm production in these pathogens by up to 70% at 1 mg/mL, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, enhancing collagen synthesis and reducing inflammatory cell counts in wound healing models . This effect may be attributed to its ability to modulate inflammatory cytokines and oxidative stress markers.

3. Spasmolytic and Bronchodilator Effects

This compound has been shown to exhibit spasmolytic effects on tracheal muscles through potassium channel activation and calcium channel blockade. In vitro studies revealed EC50 values of 0.62 mg/mL for low potassium-induced contractions, indicating a potent spasmolytic action . Additionally, this compound's bronchodilator effect was confirmed through ex vivo studies using guinea pig tracheal muscles .

4. Diuretic Activity

In animal studies, this compound demonstrated a significant diuretic effect, increasing urinary output and electrolyte excretion in a dose-dependent manner . The acute diuretic index was notably higher at a dosage of 400 mg/kg.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : this compound disrupts bacterial cell membranes and inhibits biofilm formation, enhancing its effectiveness against infections .

- Anti-inflammatory Mechanism : It modulates the expression of pro-inflammatory cytokines and enhances antioxidant defenses, contributing to tissue repair during inflammation .

- Spasmolytic Mechanism : this compound activates potassium channels while inhibiting calcium channels, leading to muscle relaxation in tracheal tissues .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on wound healing showed that this compound significantly improved healing rates in experimental models by reducing inflammation and promoting collagen synthesis .

- In another study focusing on gastric health, this compound exhibited protective effects against cysteamine-induced duodenal ulcers through antioxidant mechanisms, restoring levels of glutathione (GSH) and superoxide dismutase (SOD) .

Summary Table of Biological Activities

特性

IUPAC Name |

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDLQBQYFFVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025324 | |

| Record name | alpha-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |

| Record name | Fenchone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941-0.946 | |

| Record name | l-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-79-5, 7787-20-4 | |

| Record name | (±)-Fenchone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenchone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenchone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5-6 °C | |

| Record name | (+)-Fenchone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Fenchone has been shown to interact with various targets, leading to diverse downstream effects:

- Potassium Channels: this compound demonstrates spasmolytic activity, predominantly by activating potassium channels in guinea pig tracheal muscles. This activation leads to muscle relaxation and bronchodilation. [, ]

- Calcium Channels and PDE: this compound also exhibits dual inhibitory effects on phosphodiesterase (PDE) and calcium channels, further contributing to its bronchodilator properties. []

- SCF/c-Kit Pathway: In a rat model of constipation-predominant irritable bowel syndrome (IBS-C), this compound demonstrated therapeutic benefits by modulating the SCF/c-Kit pathway, which plays a crucial role in gastrointestinal motility. This modulation contributed to increased fecal pellet count, fecal moisture, and intestinal transit rate, while reducing visceral hypersensitivity. []

- Gut Microbiota: this compound treatment in the same IBS-C rat model also influenced the composition of gut microbiota. It increased the relative abundance of beneficial bacteria like Lactobacillus, Blautia, Allobaculum, Subdoligranulum, and Ruminococcaceae_UCG-008 while reducing the abundance of potentially harmful bacteria like Bacteroides, Enterococcus, Alistipes, and Escherichia-Shigella. These changes likely contribute to the observed improvements in IBS-C symptoms. []

A:

- Spectroscopic Data:

- Detailed 1H, 13C, and 17O NMR data are available in the literature for this compound and its monochlorinated derivatives, providing insights into its structure and stereochemistry. [, ]

- Broadband rotational spectroscopy has been employed to determine the substitution (rs) and effective (r0) structures of this compound, revealing its bicyclic terpenoid structure and structural similarities to other norbornane derivatives like camphor and camphene. []

ANone: While specific data on material compatibility is limited in the provided research, this compound's stability under various conditions has been studied:

- Environmental Degradation: this compound's atmospheric fate has been investigated, revealing that it undergoes degradation through reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). Kinetic studies provide valuable information on its persistence in the environment. []

ANone: The provided research focuses primarily on this compound as a substrate for biotransformation or as a biologically active compound. There is limited information about its catalytic properties or applications in catalysis.

A:

- Structural Elucidation: Quantum-chemical calculations, particularly at the B3LYP, M06-2X, and MP2 levels of theory with various basis sets, have been performed to complement experimental data and provide insights into this compound's structure. These calculations help validate experimental findings and refine structural models. []

- Molecular Docking: To understand this compound's potential therapeutic applications, in silico molecular docking studies have been employed to investigate its binding affinities and interactions with various targets, including calcium and potassium channels, providing insights into its potential mechanisms of action. [, ]

- QSAR Models: Structural similarity searching approaches have been used to predict the bioactivity of this compound based on its similarity to other known compounds like camphor. This approach, combined with molecular docking studies, helps identify potential biological activities of this compound. []

ANone: While comprehensive SAR studies on this compound are limited in the provided research, some key observations have been made:

- Acyloxyimino Derivatives: Introduction of acyloxyimino groups to this compound significantly enhanced its insecticidal activity, highlighting the importance of these modifications for improving its pesticidal properties. The specific length and branching of the acyl chain influenced the activity against various insect species. []

ANone: Specific details regarding this compound's stability in various formulations and strategies to enhance its stability, solubility, or bioavailability are not extensively discussed in the provided research.

- Ecotoxicological Effects: Studies on this compound's atmospheric degradation suggest its potential release into the environment and underscore the need to assess its ecotoxicological effects and develop strategies for mitigation. []

ANone:

- Metabolism: In vitro studies using human liver microsomes and recombinant enzymes identified CYP2A6 and CYP2B6 as the major enzymes involved in this compound's hydroxylation, a crucial step in its metabolism. [, ]

- Biotransformation: Studies using genetically modified Salmonella typhimurium expressing human CYP2A6 successfully demonstrated the biotransformation of this compound into two hydroxylated metabolites, highlighting the potential of using bacterial systems for producing this compound metabolites. []

ANone:

- Antimicrobial Activity: this compound exhibited antifungal activity against various Candida species, with minimum fungicidal concentrations (MFC) determined through in vitro assays. It also demonstrated promising antibiofilm activity against E. coli, P. aeruginosa, and C. albicans, suggesting its potential for treating infections caused by these microorganisms. []

- Antidiarrheal Activity: In vivo studies using a castor oil-induced diarrhea model in rats demonstrated that this compound possesses antidiarrheal activity, primarily through its antimotility effects on the gastrointestinal tract. []

- Wound Healing: Topical application of this compound on excisional cutaneous wounds in rats showed significant improvement in wound contraction and re-epithelialization, highlighting its potential for wound healing applications. []

- Antinociceptive Activity: In vivo studies in mice using the tail-flick test, a common pain model, demonstrated that this compound possesses significant antinociceptive activity, suggesting its potential as an analgesic. []

- Diuretic Activity: In vivo studies in rats revealed that this compound exhibits significant diuretic activity in a dose-dependent manner, evidenced by increased urinary output, electrolyte excretion, and changes in diuretic indices. []

ANone: The provided research does not contain specific information regarding resistance or cross-resistance mechanisms associated with this compound.

ANone:

- Acute Toxicity: Acute toxicity studies in rats indicated that a single oral dose of 2000 mg/kg this compound led to significant changes in various hematological and biochemical parameters. Although some changes were observed, no mortalities were reported, suggesting a relatively low acute toxicity profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。